molecular formula C30H49N3O2 B1203131 Spirolucidine CAS No. 89647-79-0

Spirolucidine

Cat. No.: B1203131
CAS No.: 89647-79-0
M. Wt: 483.7 g/mol
InChI Key: DOAGKNAZGHOTJU-PALKDTOHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spirolucidine is an azaspiro compound, a decahydroquinoline alkaloid and a member of piperidines.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Spirolucidine's complex structure has motivated studies on its synthesis. For instance, Sahn, Bharathi, and Comins (2012) explored asymmetric synthesis using chiral N-acylpyridinium salt chemistry to prepare ABC and EF ring fragments of this compound (Sahn, Bharathi, & Comins, 2012). Similarly, Comins and Williams (2001) investigated a strategy for synthesizing the spirocyclic core of this compound through a model study (Comins & Williams, 2001).

  • Chemical Properties and Reactions : Research into the chemical properties and reactions of compounds related to this compound is ongoing. For example, Kuntiyong et al. (2020) synthesized Spiro[indolizidine-1,3′-oxindole] compounds from l-glutamic acid, showing the versatility of this compound-related structures in synthetic chemistry (Kuntiyong et al., 2020).

Potential Therapeutic Applications

  • Antimicrobial and Antifungal Activity : Spiro pyrrolidines, a class of compounds related to this compound, have been studied for their antimicrobial and antifungal activities. Raj et al. (2003) synthesized a new class of spiro pyrrolidines that exhibited significant antimicrobial and antifungal activities against various human pathogens (Raj et al., 2003).

  • Potential in Drug Development : The synthesis and modification of this compound-related compounds have implications for drug development. Marti and Carreira (2005) described the total synthesis of spirotryprostatin B, a cytostatic spiro[pyrrolidine-3,3'-oxindole] alkaloid, showcasing the potential of this compound analogs in pharmaceutical research (Marti & Carreira, 2005).

Environmental and Agricultural Research

  • Pesticide Residue Assessment : In the realm of food safety and quality, the fate of spirotetramat, an insecticide structurally related to this compound, has been studied in herbs. Jankowska et al. (2020) assessed the metabolic profile and behavior of spirotetramat in herbs, providing insights into the environmental impact and residue management of such compounds (Jankowska et al., 2020).

Properties

89647-79-0

Molecular Formula

C30H49N3O2

Molecular Weight

483.7 g/mol

IUPAC Name

(1R,4S,6R,6'R,8S,9R,11S)-6'-[[(4aR,5R,7S,8aS)-1-acetyl-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-5-yl]methyl]-3,6-dimethylspiro[3-azatricyclo[6.2.2.04,9]dodecane-11,2'-piperidine]-3'-one

InChI

InChI=1S/C30H49N3O2/c1-18-10-21(25-6-5-9-33(20(3)34)28(25)13-18)14-24-7-8-29(35)30(31-24)16-22-11-19(2)12-27-26(22)15-23(30)17-32(27)4/h18-19,21-28,31H,5-17H2,1-4H3/t18-,19+,21+,22-,23+,24+,25+,26+,27-,28-,30-/m0/s1

InChI Key

DOAGKNAZGHOTJU-PALKDTOHSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2C[C@]3([C@@H]4C[C@H]2[C@H](C1)N(C4)C)C(=O)CC[C@@H](N3)C[C@H]5C[C@@H](C[C@H]6[C@@H]5CCCN6C(=O)C)C

SMILES

CC1CC2CC3(C4CC2C(C1)N(C4)C)C(=O)CCC(N3)CC5CC(CC6C5CCCN6C(=O)C)C

Canonical SMILES

CC1CC2CC3(C4CC2C(C1)N(C4)C)C(=O)CCC(N3)CC5CC(CC6C5CCCN6C(=O)C)C

synonyms

spirolucidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spirolucidine
Reactant of Route 2
Spirolucidine
Reactant of Route 3
Spirolucidine
Reactant of Route 4
Spirolucidine
Reactant of Route 5
Spirolucidine
Reactant of Route 6
Spirolucidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.